molecular formula C26H23F4N3O3 B2988116 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea CAS No. 1024362-89-7

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea

Cat. No. B2988116
CAS RN: 1024362-89-7
M. Wt: 501.482
InChI Key: HRBYLJSQVGCGKQ-UHFFFAOYSA-N
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Description

The compound “1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea” is a highly selective sigma-2 receptor ligand . It has been developed with an encouraging in vitro and in vivo pharmacological profile in rodents . The sigma-2 receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice model of chronic pain .

Scientific Research Applications

Assessment of Cellular Proliferation in Tumors

A study by Dehdashti et al. (2013) on a cellular proliferative marker, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), highlights its application in evaluating tumor proliferation through PET imaging in patients with newly diagnosed malignant neoplasms. This research demonstrates the potential for similar compounds in assessing the proliferative status of solid tumors, providing a significant correlation with Ki-67, a marker of proliferation, and supporting the safe administration for PET imaging in clinical trials (Dehdashti et al., 2013).

Elucidation of Metabolic Pathways

Research on Almorexant, a related tetrahydroisoquinoline derivative, by Dingemanse et al. (2013), explored its disposition, metabolism, and elimination in humans. This study provides insight into how similar compounds are metabolized and eliminated, emphasizing the extensive metabolism and predominant route of excretion through feces. Such information is crucial for understanding the pharmacokinetics and pharmacodynamics of new drugs, including their metabolic pathways and potential metabolites (Dingemanse et al., 2013).

Parkinson's Disease Research

Investigations into the N-methylation ability for azaheterocyclic amines in Parkinson's disease (PD) by Aoyama et al. (2000) and Matsubara et al. (2002) provide an understanding of the biochemical alterations associated with PD. These studies explore the hypothesis that PD may be initiated or precipitated by endogenous toxins, with N-methylated azaheterocyclic amines such as β-carboline and tetrahydroisoquinoline being found in higher levels in parkinsonian patients. This research underscores the potential for studying similar compounds in understanding the biochemical mechanisms underlying neurodegenerative diseases and developing targeted therapies (Aoyama et al., 2000) (Matsubara et al., 2002).

Future Directions

The compound shows promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . These results suggest that selective sigma-2 receptor ligands can be useful tools in the development of novel pain therapeutics . Therefore, this compound is a suitable lead candidate for further evaluation .

properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F4N3O3/c1-35-23-12-16-9-10-31-22(19(16)14-24(23)36-2)11-15-3-6-18(7-4-15)32-25(34)33-21-8-5-17(27)13-20(21)26(28,29)30/h3-8,12-14H,9-11H2,1-2H3,(H2,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBYLJSQVGCGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=C(C=C(C=C4)F)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea

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